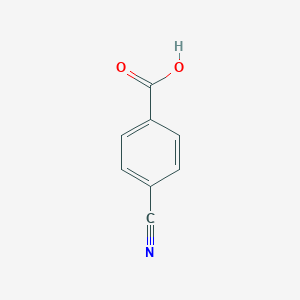

4-Cyanobenzoic acid

Overview

Description

Mechanism of Action

Target of Action

4-Cyanobenzoic acid is primarily used as an intermediate in the synthesis of drugs such as Dabigatran Etexilate . It has been found to inhibit the activity of mushroom tyrosinase , a copper-containing oxidase . This enzyme plays a crucial role in the process of melanogenesis, which is responsible for the production of melanin, a pigment found in the skin, hair, and eyes .

Mode of Action

The compound interacts with its target, mushroom tyrosinase, by inhibiting both the monophenolase activity and the diphenolase activity of the enzyme . This interaction results in a decrease in the production of melanin, thereby affecting the coloration of the skin, hair, and eyes .

Biochemical Pathways

The inhibition of mushroom tyrosinase by this compound affects the melanogenesis pathway. This pathway involves the conversion of tyrosine into o-diphenols, a process catalyzed by tyrosinase . The inhibition of this enzyme disrupts the pathway, leading to a decrease in melanin production .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of melanin production due to the inhibition of mushroom tyrosinase . This could potentially lead to changes in pigmentation in biological systems where the compound is applied.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, well-ventilated place away from fire and heat sources . Moreover, it should be handled carefully to avoid formation of dust and aerosols . These precautions help maintain the stability and efficacy of the compound.

Biochemical Analysis

Biochemical Properties

4-Cyanobenzoic acid has been found to inhibit the activity of certain enzymes, such as mushroom tyrosinase . This interaction involves the binding of this compound to the enzyme, which can alter the enzyme’s function and impact biochemical reactions .

Cellular Effects

The effects of this compound on cells are largely dependent on the specific cellular context. Given its role as an enzyme inhibitor, it can potentially influence cell function by modulating enzymatic activity and thereby affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, such as enzymes . This can lead to enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyanobenzoic acid can be synthesized through several methods. One common method involves the dehydration of 4-hydroxyiminobenzoic acid or its methyl ester using a dehydrating agent in an organic solvent . Another method involves the hydrolysis of dimethyl terephthalate followed by chlorination and ammoniation to obtain 4-carbamyl methyl benzoate, which is then dehydrated to produce this compound .

Industrial Production Methods: In industrial settings, this compound is often produced from distillation residues generated in the manufacturing process of dimethyl terephthalate. The residues are processed to obtain methyl 4-hydroxyiminobenzoate, which is then dehydrated to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Cyanobenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound derivatives.

Reduction: It can be reduced to form 4-aminobenzoic acid.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted benzoic acids.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed:

Oxidation: this compound derivatives.

Reduction: 4-Aminobenzoic acid.

Substitution: Substituted benzoic acids.

Scientific Research Applications

4-Cyanobenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Cyanobenzoic acid can be compared with other similar compounds such as:

3-Cyanobenzoic acid: Similar in structure but with the cyano group in the meta position.

4-Cyanobenzoyl chloride: A derivative used in the synthesis of various organic compounds.

Methyl 4-cyanobenzoate: The methyl ester form of this compound .

Uniqueness: this compound is unique due to its specific positioning of the cyano group, which imparts distinct chemical properties and reactivity compared to its isomers and derivatives .

Biological Activity

4-Cyanobenzoic acid (4-CBA), a derivative of benzoic acid, has garnered attention in various fields due to its significant biological activities. This article delves into its inhibitory effects on enzymes, its role as an intermediate in synthetic chemistry, and its potential therapeutic applications.

This compound is characterized by the presence of a cyano group (-C≡N) attached to the para position of the benzoic acid structure. Its molecular formula is , and it has a CAS number of 619-65-8. The compound exhibits notable solubility in organic solvents, making it useful in various chemical reactions.

Enzymatic Inhibition

One of the most studied biological activities of 4-CBA is its inhibitory effect on tyrosinase, an enzyme critical in melanin biosynthesis. The inhibition of tyrosinase by 4-CBA can be quantified through IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity.

Inhibition Studies

Recent studies have demonstrated that 4-CBA significantly inhibits both monophenolase and diphenolase activities of mushroom tyrosinase:

| Compound | IC50 (mM) Monophenolase | IC50 (mM) Diphenolase |

|---|---|---|

| This compound | 2.45 | 1.40 |

| 4-Cyanobenzaldehyde | 0.62 | 0.72 |

The results indicate that while both compounds inhibit tyrosinase, 4-cyanobenzaldehyde is more potent than 4-CBA for monophenolase activity .

The mechanism by which 4-CBA inhibits tyrosinase involves reversible binding to the enzyme, leading to an increase in the lag phase of enzyme activity. Kinetic analysis suggests that it acts as a mixed-type inhibitor, affecting both the free enzyme and the enzyme-substrate complex .

Synthesis and Applications

This compound serves as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its derivatives have been explored for therapeutic applications, including anti-thrombotic agents targeting conditions such as myocardial infarction and stroke .

Case Studies

- Anti-Thrombotic Applications : Research has indicated that derivatives of 4-CBA may be effective in preventing thrombotically mediated conditions. These compounds are designed to inhibit platelet aggregation, thus reducing the risk of cardiovascular events .

- Environmental Chemistry : Recent advancements have utilized electrochemical methods for synthesizing 4-CBA from CO2, highlighting its potential role in green chemistry initiatives aimed at reducing greenhouse gas emissions .

Properties

IUPAC Name |

4-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCUEPOHPCPMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041659 | |

| Record name | 4-Cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-65-8 | |

| Record name | 4-Cyanobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CYANOBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-cyano- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyanobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYANOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50Z9A3423Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Cyanobenzoic acid?

A1: The molecular formula of this compound is C8H5NO2, and its molecular weight is 147.13 g/mol. [, ]

Q2: What are the key spectroscopic features of this compound?

A2: this compound displays characteristic peaks in various spectroscopic techniques. Key features include:* Infrared (IR) Spectroscopy: Strong absorption bands are observed for the carboxylic acid group (C=O stretching) and the nitrile group (C≡N stretching). [, , , ]* Raman Spectroscopy: Distinct peaks appear corresponding to the C≡N and C=O stretching vibrations, providing insights into its structure and bonding. [, ]

Q3: How does this compound behave as a ligand in coordination chemistry?

A3: this compound acts as a versatile ligand, coordinating to metal ions through its carboxylate group. It can adopt various coordination modes, including monodentate, bidentate, and bridging, leading to the formation of diverse metal-organic frameworks (MOFs) with interesting structural features and properties. [, , , , ]

Q4: How does the presence of substituents on the aromatic ring of benzoic acid derivatives influence the resulting metal complex structures?

A4: The position of the carboxylate group relative to other substituents, such as the tetrazole group in 4-(1H-tetrazol-5-yl)benzoic acid, can significantly impact the topology and dimensionality of the resulting metal-organic frameworks. []

Q5: Can this compound be synthesized through an environmentally friendly process?

A5: Yes, this compound can be synthesized via electrocarboxylation of 4-chlorobenzonitrile using carbon dioxide (CO2) as a feedstock. This electrochemical method, coupled with the use of ionic liquids as green solvents, provides a sustainable route for this compound production. []

Q6: Are there any enzymatic methods for the synthesis of this compound?

A6: Yes, nitrilases can catalyze the selective hydrolysis of terephthalonitrile to produce this compound. This enzymatic route offers advantages such as mild reaction conditions, high selectivity, and environmental friendliness. Researchers have identified and engineered novel nitrilases with improved activity and stability for efficient this compound production. [, ]

Q7: How has computer-aided design been employed in the development of enzymes for this compound production?

A7: Virtual screening methods, coupled with AI-assisted computer simulations, have become valuable tools in enzyme engineering. By analyzing the structure of nitrilases, researchers can identify key amino acid residues for modification to enhance enzyme activity towards terephthalonitrile hydrolysis, leading to more efficient this compound biosynthesis. []

Q8: How does the structure of benzoic acid derivatives influence their ability to promote the formation of β-hematin?

A8: Studies on the kinetics of β-hematin formation in the presence of various para-substituted benzoic acids have revealed that electron-withdrawing groups, such as -CN and -NO2, enhance the rate of β-hematin formation. Conversely, electron-donating groups, like -NH2 and -OCH3, slow down the process. This suggests that electronic effects play a significant role in the ability of benzoic acid derivatives to promote β-hematin formation. []

Q9: What analytical techniques are used to characterize this compound and its interactions?

A9: A variety of techniques are employed, including: * Infrared (IR) and Raman spectroscopy: These provide information on molecular vibrations and are used to study adsorption behavior and identify functional groups. [, , , ] * Single-crystal X-ray diffraction: This technique is crucial for determining the three-dimensional structure of this compound complexes and understanding its coordination modes. [, , , , ] * Thermogravimetric analysis (TGA): This method is used to investigate the thermal stability and decomposition patterns of this compound and its complexes. [, , ] * Fluorescence spectroscopy: This technique is employed to study the luminescent properties of lanthanide complexes containing this compound as a ligand. []

Q10: How does the solubility of this compound in ethanol change with temperature?

A10: The solubility of this compound in ethanol increases with increasing temperature, a trend observed for various benzoic acid derivatives. The modified Apelblat model effectively correlates the experimental solubility data, providing a useful tool for predicting solubility at different temperatures. []

Q11: What is known about the environmental impact of this compound?

A11: While specific data on the ecotoxicological effects of this compound may be limited, its use in diverse applications necessitates careful consideration of its potential environmental impact. Assessing its biodegradability and developing strategies for its recycling and waste management are crucial for mitigating any negative consequences. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.